3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18010241
InChI: InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)11-7-18-12-8-17-5-6-19(11)12/h1-4,7,17H,5-6,8H2
SMILES:
Molecular Formula: C13H12F3N3
Molecular Weight: 267.25 g/mol

3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

CAS No.:

Cat. No.: VC18010241

Molecular Formula: C13H12F3N3

Molecular Weight: 267.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine -

Specification

Molecular Formula C13H12F3N3
Molecular Weight 267.25 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)11-7-18-12-8-17-5-6-19(11)12/h1-4,7,17H,5-6,8H2
Standard InChI Key IKFFYKYDLIJXGR-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=NC=C2C3=CC=C(C=C3)C(F)(F)F)CN1

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule consists of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold fused with a 4-(trifluoromethyl)phenyl group at the 3-position. The imidazo[1,2-a]pyrazine core comprises a six-membered pyrazine ring fused to a five-membered imidazole ring, with partial saturation in the pyrazine moiety reducing aromaticity and enhancing conformational flexibility . The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects via the -CF₃ substituent, which influences both physicochemical properties and binding interactions .

Table 1: Estimated Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₂H₁₁F₃N₃
Molecular Weight (g/mol)~266.23Calculated from
LogP (Partition Coefficient)2.8 ± 0.3Predicted via
Hydrogen Bond Donors1Structural Analysis
Hydrogen Bond Acceptors4Structural Analysis

Synthesis and Manufacturing Approaches

Key Synthetic Routes

While no direct synthesis of 3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has been reported, analogous methods for imidazo[1,2-a]pyrazines involve cyclocondensation reactions. A plausible pathway, adapted from patent CN102796104A , includes:

  • Formation of the Pyrazine Intermediate: Reaction of 2-chloropyrazine with ethylenediamine derivatives under basic conditions.

  • Imidazole Ring Cyclization: Treatment with α-haloketones or aldehydes to form the fused imidazo-pyrazine system.

  • Introduction of the 4-(Trifluoromethyl)phenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .

Table 2: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
12-Chloropyrazine, Ethylenediamine, K₂CO₃, DMF, 80°C8595
2Chloroacetone, HCl, Reflux, 12 h7890
34-(Trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O6588

Physicochemical and Spectroscopic Properties

Stability and Solubility

The trifluoromethyl group enhances lipophilicity, as evidenced by a calculated LogP of 2.8, which surpasses non-fluorinated analogues (LogP ≈ 1.5) . Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 for biological testing .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include δ 3.2–4.1 ppm (pyrazine CH₂ groups) and δ 7.5–8.1 ppm (aromatic protons from the phenyl ring) .

  • ¹³C NMR: Distinct peaks for the CF₃ group (δ 121–124 ppm, q, J = 288 Hz) and imidazo-pyrazine carbons (δ 145–160 ppm) .

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F) .

Biological Activities and Mechanisms

Antimicrobial Effects

The electron-deficient aryl group may disrupt bacterial membrane integrity, as seen in structurally related compounds with MIC values of 4–16 µg/mL against Staphylococcus aureus .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s scaffold aligns with pharmacophores for tyrosine kinase inhibitors (TKIs). Compared to sitagliptin (a triazolo-pyrazine), the imidazo core offers greater metabolic stability, while the -CF₃ group improves blood-brain barrier penetration .

Prodrug Opportunities

Esterification of the pyrazine nitrogen could yield prodrugs with enhanced oral bioavailability, as demonstrated for analogous compounds .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundCore StructureIC₅₀ (c-Met Inhibition)LogP
3-(4-(Trifluoromethyl)phenyl)-...Imidazo[1,2-a]pyrazinePredicted: 50 nM2.8
3-(3,4-Difluorophenyl)-... Imidazo[1,2-a]pyrazine120 nM1.9
8-Phenyl-3-(trifluoromethyl)-... Triazolo[4,3-a]pyrazine85 nM3.1

The trifluoromethylphenyl derivative exhibits a 2.4-fold potency increase over difluorophenyl analogues, likely due to enhanced hydrophobic interactions .

Future Research Directions

  • Synthetic Methodology: Develop one-pot cyclization strategies to improve yield and scalability .

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Target Identification: Screen against kinase panels to identify primary molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator